Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Description

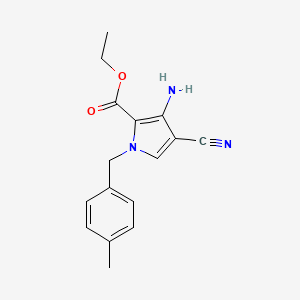

Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a substituted aromatic core. Its structure includes:

- Amino (-NH₂) and cyano (-CN) groups at positions 3 and 4, respectively.

- A 4-methylbenzyl substituent at position 1.

- An ethyl ester moiety at position 2.

This compound is of interest in medicinal and materials chemistry due to its electron-rich pyrrole ring and functional diversity. Pyrroles with amino and cyano groups are often intermediates in synthesizing heterocyclic scaffolds like pyrrolo[3,2-d]pyrimidines (9-deazapurines) .

Properties

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

ethyl 3-amino-4-cyano-1-[(4-methylphenyl)methyl]pyrrole-2-carboxylate |

InChI |

InChI=1S/C16H17N3O2/c1-3-21-16(20)15-14(18)13(8-17)10-19(15)9-12-6-4-11(2)5-7-12/h4-7,10H,3,9,18H2,1-2H3 |

InChI Key |

JTSSXRBMOUDGTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1CC2=CC=C(C=C2)C)C#N)N |

Origin of Product |

United States |

Biological Activity

Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17N3O2

- CAS Number : 1038332-62-5

- IUPAC Name : this compound

- Molecular Weight : 283.33 g/mol

The compound features a pyrrole ring substituted with an amino group, a cyano group, and a 4-methylbenzyl moiety, which may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as antitumor agents. Research indicates that modifications in the structure of pyrrole compounds can significantly enhance their interaction with key biological targets such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR) .

The proposed mechanism of action for this compound involves:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation .

- Membrane Interaction : Pyrrole derivatives may intercalate into lipid bilayers, affecting membrane integrity and function, which could lead to increased cell permeability and apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrrole Ring : This can be achieved via the condensation of appropriate aldehydes with α-amino acids or other nitrogen-containing compounds.

- Substitution Reactions : The introduction of the cyano and amino groups can be performed through nucleophilic substitution methods.

Case Studies

Several studies have reported on the biological activities of related pyrrole compounds:

- A study demonstrated that certain pyrrole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including colon cancer models .

Comparative Analysis Table

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

*Molecular weight calculated based on substituent mass.

Key Observations:

Substituent Effects on Physical Properties :

- The 4-methoxyphenyl analog (Entry 2) exhibits a higher melting point (163–164°C) compared to simpler alkyl-substituted derivatives (Entries 3–4), likely due to enhanced crystallinity from aromatic stacking .

- Bulky substituents (e.g., 4-methylbenzyl) may reduce solubility in polar solvents but improve thermal stability.

Reactivity and Applications: The amino and cyano groups in the target compound and its analogs enable diverse reactivity, such as cyclization to form fused heterocycles (e.g., pyrrolo[3,2-d]pyrimidines) . Derivatives with electron-withdrawing groups (e.g., -CN, -COOEt) are more electrophilic, favoring nucleophilic substitution or cross-coupling reactions.

Commercial Availability: Alkyl-substituted derivatives (e.g., ethyl or methoxyethyl) are commercially available but may face supply limitations (e.g., discontinuation notices in ) . Aromatic-substituted analogs (e.g., 4-methylbenzyl or 4-methoxyphenyl) are primarily research-scale compounds.

Research Findings and Trends

- Synthetic Routes: Analogous compounds are synthesized via one-pot cyclocondensation, as seen in , where malononitrile or ethyl cyanoacetate reacts with amines under reflux .

- Spectroscopic Characterization : IR and NMR data () confirm the presence of -NH₂ (3443–3343 cm⁻¹), -CN (2215 cm⁻¹), and ester carbonyl (1657 cm⁻¹) groups in related structures .

- Crystallography : While crystallographic data for the target compound is absent, and highlight the utility of SHELX software in resolving complex ester derivatives’ structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.